molecular formula C14H19NO4 B12117406 7-[(2-hydroxybenzoyl)amino]heptanoic Acid CAS No. 183990-61-6

7-[(2-hydroxybenzoyl)amino]heptanoic Acid

Cat. No.: B12117406
CAS No.: 183990-61-6
M. Wt: 265.30 g/mol
InChI Key: LRFLKVASXLHBBC-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-[(2-hydroxybenzoyl)amino]heptanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-[(2-hydroxybenzoyl)amino]heptanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

7-[(2-hydroxybenzoyl)amino]heptanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

7-[(2-hydroxybenzoyl)amino]heptanoic acid is a compound characterized by its unique structure, which includes a heptanoic acid backbone with an amino group and a hydroxylated benzoyl substituent. This molecular configuration suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, biological assays, and comparative studies with related compounds.

The molecular formula of this compound is C₁₄H₁₉NO₄, with a molecular weight of approximately 265.31 g/mol. The compound exhibits both hydrophobic and hydrophilic characteristics due to its long carbon chain and functional groups, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Amide Bond : The amino group reacts with the carboxylic acid to form an amide.
  • Hydroxylation : The introduction of the hydroxyl group on the benzoyl ring can be achieved through various electrophilic substitution reactions.
  • Purification : The final product is purified through crystallization or chromatography to ensure structural integrity.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer) cells.

Compound NameIC50 (µmol/L)Cancer Cell Line
This compoundTBDTBD
Doxorubicin0.5MCF-7
Compound X (related derivative)4.60MCF-7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds with additional functional groups, such as nitro groups in specific positions, have shown enhanced cytotoxic effects compared to simpler analogs .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Interaction with Growth Factor Receptors : The ability to modulate receptor activity can lead to decreased tumor growth and increased apoptosis in cancer cells .

Comparative Studies

Comparative analysis with related compounds reveals differences in biological activity based on structural modifications:

Compound NameMolecular FormulaKey Features
2-Aminoheptanoic AcidC₇H₁₅NO₂Basic amino acid structure
7-(2-Aminophenyl)heptanoic AcidC₁₃H₁₉NO₂Contains an amino group on the aromatic ring
3,5-Dichloro-2-hydroxybenzoyl Amino AcidC₁₄H₁₉Cl₂NO₄Chlorinated variant with potential enhanced activity

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile, making it a candidate for further investigation in drug development .

Case Studies

Several studies have focused on the antiproliferative properties of structurally related compounds:

  • Study on Morita-Baylis-Hillman Adducts : This research demonstrated that hybrid compounds incorporating elements from both quinoline and benzoyl structures exhibited improved cytotoxicity against cancer cell lines compared to their precursors .
    • Key Findings : Compounds with longer aliphatic chains showed enhanced lipophilicity and greater inhibitory effects.
  • Review on Hydroxybenzanilides : A review highlighted the antimicrobial potential of hydroxybenzanilides and their derivatives, suggesting that similar mechanisms may apply to this compound .

Properties

CAS No.

183990-61-6

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

7-[(2-hydroxybenzoyl)amino]heptanoic acid

InChI

InChI=1S/C14H19NO4/c16-12-8-5-4-7-11(12)14(19)15-10-6-2-1-3-9-13(17)18/h4-5,7-8,16H,1-3,6,9-10H2,(H,15,19)(H,17,18)

InChI Key

LRFLKVASXLHBBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCC(=O)O)O

Origin of Product

United States

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